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Abstract

The development of orally active progestins in the mid-20th century marked a watershed
moment in both medicinal chemistry and social history. This technical guide provides a detailed
examination of the foundational discoveries and synthetic pathways that led to the first
generation of oral progestins. It traces the journey from the laborious extraction of
progesterone to the landmark chemical syntheses of norethindrone and norethynodrel. This
document includes detailed experimental protocols for key chemical transformations,
quantitative comparisons of biological potency, and visualizations of the critical scientific
workflows and mechanisms of action, serving as a comprehensive resource for researchers in
steroid chemistry and drug development.

Introduction: The Challenge of Oral Progesterone

Progesterone, a steroid hormone identified in the early 1930s, is crucial for regulating the
menstrual cycle and maintaining pregnancy.[1] Early research demonstrated its potential for
treating menstrual disorders and as a contraceptive by inhibiting ovulation.[2][3] However, the
clinical utility of natural progesterone was severely limited by its low bioavailability when taken
orally; it is extensively metabolized by the liver before reaching systemic circulation.[4] This
necessitated the search for synthetic analogues, or "progestins,"” that could withstand first-pass
metabolism and be effective when administered orally.
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The initial breakthrough came with ethisterone, synthesized in 1938. While it was the first
orally active progestogen, its potency was relatively low.[5] The true revolution began in the
early 1950s, driven by critical advancements in steroid chemistry that made potent, orally active
progestins a reality.

The Precursor Revolution: Marker's Degradation of
Diosgenin

The large-scale production of synthetic steroids was economically unfeasible until Russell
Marker, a chemist at Pennsylvania State College, developed a groundbreaking process in the
1940s.[6] He discovered that diosgenin, a sapogenin found in abundance in the tubers of
Mexican wild yams (Dioscorea species), could be efficiently converted into progesterone.[6][7]
This multi-step process, now known as the Marker Degradation, became the cornerstone of the
burgeoning steroid industry and provided the essential precursors for the synthesis of the first
oral progestins.[6]

Experimental Protocol: The Marker Degradation

The conversion of diosgenin to 16-dehydropregnenolone acetate (16-DPA), the key
intermediate, involves three primary steps:

Step 1: Acetolysis of Diosgenin

» Objective: To open the spiroketal side chain of diosgenin.
» Reagents: Diosgenin, Acetic Anhydride (Acz20).

e Procedure:

o Heat a suspension of diosgenin in acetic anhydride to reflux (approximately 200°C) for
several hours.

o This reaction opens the F-ring of the spiroketal and acetylates the 3-hydroxyl group,
forming a pseudodiosgenin diacetate intermediate.[6]

Step 2: Chromic Acid Oxidation
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o Objective: To oxidatively cleave the side chain of the intermediate.

* Reagents: Pseudodiosgenin diacetate, Chromium Trioxide (CrOs), Acetic Acid.

e Procedure:

o Dissolve the pseudodiosgenin diacetate from Step 1 in a suitable solvent like acetic acid.

o Treat the solution with chromium trioxide. This cleaves the double bond in the opened F-
ring.[6]

o The reaction yields an intermediate which, upon workup, eliminates the side chain beyond
C-20.

Step 3: Hydrolysis and Elimination

o Objective: To form the stable 16-dehydropregnenolone acetate (16-DPA).

e Reagents: The product from Step 2, a base (e.g., sodium acetate).

e Procedure:

o The intermediate from the oxidation step is heated with a weak base.

o This promotes an elimination reaction, forming a double bond between C-16 and C-17 and
cleaving the remaining part of the side chain to yield 16-DPA.[6]

Step 4 & 5: Conversion of 16-DPA to Progesterone

» Objective: To produce progesterone from the 16-DPA intermediate.

e Procedure:

o Hydrogenation: The double bond at C-16 in 16-DPA is selectively hydrogenated, typically
using a palladium catalyst (e.g., Pd/BaSOa), to yield pregnenolone acetate.[6]

o Oppenauer Oxidation: Pregnenolone acetate is then subjected to Oppenauer oxidation.
This process involves heating with a ketone (e.g., acetone) in the presence of an
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aluminum alkoxide (e.g., aluminum isopropoxide). This simultaneously oxidizes the 3-
hydroxyl group to a ketone and isomerizes the C-5 double bond to the C-4 position,
resulting in the final product, progesterone.[6]

Visualization: Marker Degradation Workflow

Click to download full resolution via product page

Figure 1: Chemical workflow of the Marker Degradation.

The Synthesis of Norethindrone (Norethisterone)

On October 15, 1951, at the Syntex laboratories in Mexico City, chemists Carl Djerassi, Luis
Miramontes, and George Rosenkranz achieved a historic synthesis. They created 17a-ethynyl-
19-nortestosterone, a compound later named norethindrone (or norethisterone).[5] This
molecule was found to be a highly potent, orally active progestin, far exceeding the activity of
ethisterone.[5]

The synthesis started from estrone methyl ether, which itself could be derived from diosgenin.

Experimental Protocol: Norethindrone Synthesis

Step 1: Birch Reduction

¢ Objective: To reduce the aromatic A-ring of estrone methyl ether.

o Reagents: Estrone-3-methyl ether, Lithium metal, Liquid Ammonia, Ethanol.
e Procedure:

o Dissolve estrone-3-methyl ether in a mixture of an ether solvent (like THF or diethyl ether)
and liquid ammonia at low temperature (approx. -78°C).
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o Add small pieces of lithium metal until a persistent deep blue color is obtained, indicating
the presence of solvated electrons.

o Add ethanol as a proton source to complete the reduction of the aromatic ring to a diene.
This also reduces the 17-ketone to a hydroxyl group.

Step 2: Acid Hydrolysis
o Objective: To hydrolyze the enol ether and isomerize the double bond.
e Reagents: The product from Step 1, Hydrochloric Acid (HCI).
» Procedure:
o Treat the crude product from the Birch reduction with dilute aqueous HCI.

o This hydrolysis step removes the methyl ether group and causes the non-conjugated
double bond to shift into conjugation with the newly formed 3-keto group, yielding 19-
nortestosterone.

Step 3: Oppenauer Oxidation

» Objective: To oxidize the 17-hydroxyl group back to a ketone.

o Reagents: 19-nortestosterone, Aluminum isopropoxide, Acetone.
» Procedure:

o Perform an Oppenauer oxidation on 19-nortestosterone to convert the 173-hydroxyl group
back into a ketone, producing the intermediate 19-norandrostenedione.

Step 4: Ethynylation
e Objective: To add the crucial 17a-ethynyl group, which confers high oral activity.

o Reagents: 19-norandrostenedione, Potassium acetylide (or another source of the acetylide
anion, such as lithium acetylide).
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e Procedure:
o Treat a solution of 19-norandrostenedione in an inert solvent with potassium acetylide.
o The acetylide anion attacks the 17-keto group, forming a tertiary alcohol.

o Acidic workup yields the final product, norethindrone.

Visualization: Norethindrone Synthesis Workflow
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Figure 2: Chemical workflow for the synthesis of Norethindrone.

The Synthesis of Norethynodrel

Shortly after the synthesis of norethindrone at Syntex, another team of chemists led by Frank
B. Colton at G.D. Searle and Company synthesized an isomer, norethynodrel, in 1952.[5]
Norethynodrel differs from norethindrone only in the position of a double bond in the A-ring (at
the C5-C10 position, rather than C4-C5). This subtle structural change results in a compound
with a different biological profile, possessing both progestational and weak estrogenic activity.
[4] Norethynodrel, combined with the estrogen mestranol, would become the progestin
component of Enovid, the first approved oral contraceptive.[7]

Experimental Protocol: Norethynodrel Synthesis

The synthesis of norethynodrel also begins with estrone methyl ether and shares similarities
with the norethindrone synthesis, but with key differences in the workup of the Birch reduction
intermediate.[8]

Step 1: Birch Reduction of Estrone Methyl Ether

o Objective: To reduce the aromatic A-ring.
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e Procedure: This step is identical to the first step in the norethindrone synthesis, using lithium
in liquid ammonia with a proton source to produce a diene intermediate.[8]

Step 2: Mild Acid Hydrolysis (Ketal Protection)
¢ Objective: To hydrolyze the enol ether without isomerizing the C5-C10 double bond.
e Procedure:

o Before full acidic workup, the 3-keto group can be protected as a ketal (e.g., using
ethylene glycol).

o Subsequent very mild acidic hydrolysis is performed to remove the methyl ether at C-3
while preserving the C5(10) double bond position. This yields the key intermediate with the
non-conjugated ketone.

Step 3: Oxidation of 17-Hydroxyl Group
o Objective: To form the 17-ketone.

e Procedure: The 17-hydroxyl group is oxidized to a ketone using a standard oxidizing agent
like chromium trioxide, yielding 17-keto-estr-5(10)-ene-3-one.

Step 4: Ethynylation
e Objective: To introduce the 17a-ethynyl group.

e Procedure: Similar to the norethindrone synthesis, the 17-keto group is reacted with an
acetylide source (e.g., lithium acetylide) to form the 17a-ethynyl-173-hydroxy functionality.[8]

Step 5: Deprotection (if used)
o Objective: To regenerate the 3-keto group.

e Procedure: If a ketal protecting group was used, it is removed under acidic conditions to yield
the final product, norethynodrel.

Biological Activity and Mechanism of Action
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The primary mechanism of action for progestins in contraception is the suppression of
ovulation.[2] This is achieved through negative feedback on the hypothalamic-pituitary-gonadal
(HPG) axis.

Progesterone Receptor Signaling Pathway

Progestins exert their effects by binding to and activating intracellular progesterone receptors
(PRs).

e Ligand Binding: The progestin molecule diffuses across the cell membrane and binds to the
Progesterone Receptor (PR) located in the cytoplasm, which is complexed with heat shock
proteins (HSPs).

e Conformational Change & HSP Dissociation: Ligand binding induces a conformational
change in the PR, causing the dissociation of the HSPs.

e Dimerization & Nuclear Translocation: The activated PRs form dimers (homodimers) and
translocate into the nucleus.

 DNA Binding: In the nucleus, the PR dimer binds to specific DNA sequences known as
Progesterone Response Elements (PRES) located in the promoter regions of target genes.

¢ Gene Transcription: The PR-DNA complex recruits co-activators or co-repressors,
modulating the transcription of target genes. In the hypothalamus, this leads to a decrease in
the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

 Pituitary Suppression: Reduced GnRH stimulation of the pituitary gland leads to decreased
secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which
prevents follicular development and the LH surge required for ovulation.[2]

Visualization: Progesterone Receptor Signaling
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Figure 3: Intracellular signaling pathway of oral progestins.
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Quantitative Data: Potency of Early Oral Progestins

The progestational activity of these new compounds was assessed using bioassays, most
notably the Clauberg test, which measures the progestin-induced proliferation of the uterine
endometrium in immature female rabbits primed with estrogen. The oral potency of these
synthetic progestins was dramatically higher than that of natural progesterone.

Table 1: Relative Oral Progestational Potency of Early Progestins

Relative Oral Relative Oral
Year Chemical Potency (vs. Potency (vs.
Compound ) )
Synthesized Class Progesterone Norethindrone
=<0.01) =1)
Progesterone - Pregnane Very Low (<1) ~0.002
Ethisterone 1938 Androstane Low (~10-20) ~0.1
Norethindrone 1951 Estrane High (~100-200) 1
Norethynodrel 1952 Estrane High (~50-100) ~0.5-1.0

Note: Relative potencies are approximate and can vary based on the specific bioassay used.
Data compiled from multiple sources indicating the general order of magnitude. Norethynodrel's
potency is often debated due to its partial metabolism to norethindrone and its inherent
estrogenicity, which can synergize its progestational effect.[4][6]

Early Clinical Development and Approval

With potent oral progestins now available, clinical trials began under the leadership of
endocrinologist Gregory Pincus and gynecologist John Rock.[2] Initial trials in the mid-1950s,
famously conducted in Puerto Rico, tested formulations of norethynodrel and norethindrone
(typically combined with an estrogen, mestranol, to improve cycle control).[7] These trials
demonstrated high efficacy in preventing pregnancy.

e 1957: The FDA approved Searle's Enovid (norethynodrel plus mestranol) for the treatment of
severe menstrual disorders.[7]
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e 1960: The FDA formally approved Enovid for use as an oral contraceptive, a landmark
decision that ushered in a new era of reproductive health.[7]

e 1962: Ortho-Novum, containing norethindrone, received FDA approval as an oral
contraceptive.[9]

Conclusion

The discovery and development of early oral progestins represent a triumph of synthetic
organic chemistry and a pivotal advancement in pharmacology. The journey from Russell
Marker's innovative use of plant-based precursors to the targeted synthesis of norethindrone
and norethynodrel by teams at Syntex and Searle laid the essential groundwork for modern
hormonal contraception. These foundational molecules not only provided a solution to the
challenge of oral progesterone delivery but also opened up new avenues of research in steroid
science that continue to evolve. This technical guide serves to document these critical early
achievements, providing a detailed resource on the chemical protocols, biological mechanisms,
and quantitative benchmarks that defined the dawn of the oral contraceptive era.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.dear-doc.com/post/the-evolution-of-birth-control-pills
https://www.benchchem.com/pdf/Improving_the_efficiency_of_Norethynodrel_synthesis_and_purification.pdf
https://www.withpower.com/guides/norethindrone-vs-progesterone-8022
https://www.benchchem.com/product/b1671409#discovery-and-development-of-early-oral-progestins
https://www.benchchem.com/product/b1671409#discovery-and-development-of-early-oral-progestins
https://www.benchchem.com/product/b1671409#discovery-and-development-of-early-oral-progestins
https://www.benchchem.com/product/b1671409#discovery-and-development-of-early-oral-progestins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671409?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

